molecular formula C7H13NO2 B2801785 Ethyl 2-aminopent-4-enoate CAS No. 68843-72-1

Ethyl 2-aminopent-4-enoate

Cat. No. B2801785
CAS RN: 68843-72-1
M. Wt: 143.186
InChI Key: LDRBRYURDQQPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminopent-4-enoate (EAP) is a naturally occurring, non-proteinogenic amino acid found in a variety of organisms, including bacteria, plants, and animals. It is also known as 2-amino-pent-4-enoic acid or 2-amino-pentenoic acid, and is an essential component of the metabolic pathways of many organisms, including humans. EAP is a derivative of the essential amino acid alanine, and is involved in the synthesis of the neurotransmitter dopamine. It is also involved in the metabolism of other amino acids, and is an important component of the urea cycle. EAP is an important compound for research in biochemistry and physiology, and has potential applications in a wide range of fields.

Scientific Research Applications

Synthesis of Unnatural α-Amino Acid Derivatives

Ethyl 2-aminopent-4-enoate is used in the synthesis of highly substituted unnatural α-amino esters. Through a Pd(II)-catalyzed three-component coupling, it aids in creating these esters in a controlled and diastereoselective manner. This process leads to the formation of tetrahydropyridines with an α-amino ester group, which are significant in synthetic chemistry (Hopkins & Malinakova, 2007).

Crystal Structure and Bonding Interactions

Studies have shown that ethyl 2-aminopent-4-enoate forms certain unique bonding interactions. For example, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoate, a derivative, exhibits rare N⋯π and O⋯π interactions in its crystal packing. These interactions contribute to the understanding of molecular structures and bonding mechanisms in chemistry (Zhang et al., 2011).

Enol Tautomer Analysis

Ethyl 2-acetyl-3-oxo-5-phenyl­pent-4-enoate, a related compound, has been analyzed using low-temperature X-ray diffraction. This analysis revealed its existence in a single enol tautomer in the crystal phase, providing insights into the tautomeric forms of related compounds (Arrieta & Mostad, 2001).

Non-Hydrogen Bond Type Interactions

Another derivative, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, showcases an unusual C⋯π interaction, which is a non-hydrogen bond type. This interaction is significant for understanding electrostatic interactions in molecular chemistry (Zhang et al., 2012).

Synthesis of Ethyl (Z)-2-(2-Substituted-thiazol-4-yl)pent-2-enoates

Ethyl 2-aminopent-4-enoate is also involved in the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This process highlights the synthesis of commercially important side-chain materials used in pharmaceuticals, demonstrating its importance in drug synthesis (Zhai et al., 2013).

Versatile Intermediate Synthesis for Peptide or Sugar Molecules

The compound is used in the synthesis of versatile intermediates for constructing peptide or fluorinated sugar molecules. This synthesis strategy is essential for developing stable isosteres of these molecules (Omote et al., 2013).

Nucleophilic Transformation

Ethyl 2-aminopent-4-enoate undergoes transformation into various derivatives upon treatment with different nucleophiles. This reactivity is crucial for producing a variety of chemical compounds with potential applications in various fields (Kakimoto et al., 1982).

Safety and Hazards

Safety information, including toxicity, flammability, and handling precautions, would be crucial for researchers and users. Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines .

properties

IUPAC Name

ethyl 2-aminopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRBRYURDQQPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminopent-4-enoate

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